(6-Azido-1H-indol-3-YL)acetic acid
Description
(6-Azido-1H-indol-3-YL)acetic acid is an indole-derived carboxylic acid characterized by an azido (-N₃) functional group at the 6-position of the indole ring and an acetic acid moiety at the 3-position. The azido group is notable for its role in "click chemistry," enabling applications in bioconjugation and pharmaceutical development. However, safety and ecological data for this compound remain uncharacterized in the reviewed literature.
Properties
CAS No. |
79473-01-1 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(6-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-7-1-2-8-6(3-10(15)16)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,15,16) |
InChI Key |
JFHWJZFYFSHXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another approach involves the Fischer indole synthesis, where glutamic acid and phenylhydrazine are used as starting materials .
Industrial Production Methods: While specific industrial production methods for (6-Azido-1H-indol-3-YL)acetic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (6-Azido-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, leading to the formation of amino-indole derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include amino-indole derivatives, nitro-indole derivatives, and various substituted indole compounds.
Scientific Research Applications
(6-Azido-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to natural auxins.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (6-Azido-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Indole-3-Acetic Acid Derivatives
The following table compares key properties of (6-Azido-1H-indol-3-YL)acetic acid with structurally related compounds, based on evidence from SDS documents, synthesis protocols, and chemical databases:
*Hypothetical formula based on substituent addition.
†Calculated based on similar structures.
Detailed Analysis of Structural and Functional Differences
Reactivity and Stability
- Azido Group: The -N₃ substituent in this compound is highly reactive, enabling participation in Huisgen cycloaddition ("click chemistry") for bioconjugation .
- Methyl Group : 2-(6-Methyl-1H-indol-3-yl)acetic acid exhibits enhanced lipophilicity compared to the azido derivative, favoring membrane permeability in drug design .
- Halogen Substituents : The fluoro and chloro analogs demonstrate increased metabolic stability and electronic effects, influencing receptor binding in medicinal chemistry .
Research Findings and Gaps
Key Observations
- Methyl and halogenated derivatives are well-characterized for R&D applications, with established safety protocols .
- The azido variant’s unique reactivity positions it as a candidate for targeted drug delivery, though stability studies are lacking.
Data Limitations
- No ecological or toxicological data exist for this compound, complicating risk assessment.
- Comparative studies on substituent effects (e.g., -N₃ vs. -Cl/-F) are absent in the reviewed literature.
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